![molecular formula C15H12ClFO B1327651 4'-Chloro-3-(4-fluorophenyl)propiophenone CAS No. 654673-24-2](/img/structure/B1327651.png)
4'-Chloro-3-(4-fluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves halogenation, protection of functional groups, and subsequent substitution reactions. For instance, the synthesis of 3-fluoro-4-hexylthiophene required perbromination followed by bromine/fluorine exchange . Similarly, organotin esters of a compound with both fluoro and chloro substituents on an aromatic ring were synthesized and characterized . These methods could potentially be adapted for the synthesis of "4'-Chloro-3-(4-fluorophenyl)propiophenone."
Molecular Structure Analysis
The molecular structure of compounds with similar substitution patterns has been determined using various spectroscopic techniques and computational methods. For example, the molecular structure and spectroscopic data of a related compound were obtained from DFT calculations, and the geometry was fully optimized . Crystal structures of compounds with fluoro and chloro substituents have also been reported, providing information on bond lengths, angles, and overall molecular conformation .
Chemical Reactions Analysis
Compounds with chloro and fluoro substituents on aromatic rings can participate in various chemical reactions. For example, a fluorine-containing diene was synthesized and demonstrated to be useful in Diels-Alder reactions with high regioselectivity . The reactivity of "4'-Chloro-3-(4-fluorophenyl)propiophenone" could be inferred from these studies, suggesting potential applications in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using a variety of techniques. The electronic properties of polymers derived from thiophenes with halogen substituents were analyzed by cyclic voltammetry and UV-vis spectroscopy . The biological activities of organotin esters with fluoro and chloro substituents were assessed through bactericidal, fungicidal, and cytotoxicity screenings . Additionally, the hyperpolarizability, NBO analysis, and MEP analysis of a compound with a similar substitution pattern were performed to understand its stability and electronic properties .
Scientific Research Applications
Synthesis and Chemical Analysis
4'-Chloro-3-(4-fluorophenyl)propiophenone has been utilized in the synthesis of various chemical compounds. For instance, it plays a role in the synthesis of molecules like 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and similar compounds. These synthesized molecules are analyzed using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction, providing insights into their molecular structure and chemical reactivity (Satheeshkumar et al., 2017).
Development of Synthetic Routes
The compound has also been involved in the development of improved synthetic routes for various monomers. Research includes synthesizing intermediates from phenol with subsequent reactions leading to the creation of monomers with superior yields compared to previous methods. These developments offer advancements in the field of polymer science and material engineering (Baek & Harris, 2005).
Electropolymerization and Electrochemical Studies
In electropolymerization, 4'-Chloro-3-(4-fluorophenyl)propiophenone has been used in the study of conducting polymers. For instance, its involvement in the synthesis of poly(3-(4-fluorophenyl)thiophene) and subsequent electrochemical studies showcases its utility in developing materials with specific electrical properties (Soudan et al., 2000).
Pharmaceutical Research
While specific studies on 4'-Chloro-3-(4-fluorophenyl)propiophenone in pharmaceutical research are not directly highlighted, related compounds have been synthesized and studied for their potential biological activities. For example, derivatives like 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized and evaluated for their antimicrobial properties (Badiger et al., 2013).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRFWQBCJMKAGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644576 |
Source
|
Record name | 1-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-3-(4-fluorophenyl)propiophenone | |
CAS RN |
654673-24-2 |
Source
|
Record name | 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=654673-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.